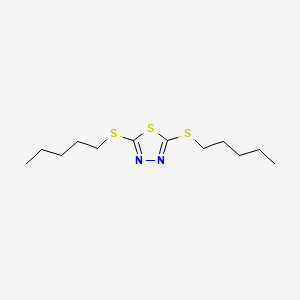![molecular formula C15H15IN2O2 B14316174 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide CAS No. 109450-79-5](/img/structure/B14316174.png)
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide is a chemical compound with the molecular formula C15H15IN2O2 and a molecular weight of 382.196 g/mol . This compound is known for its unique structure, which includes a pyridinium ion core substituted with an ethyl group and a nitrophenyl ethenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide typically involves the following steps :
Starting Materials: The synthesis begins with 4-picoline (CAS#108-89-4), 3-nitrobenzaldehyde (CAS#99-61-6), and ethyl iodide (CAS#75-03-6).
Reaction Conditions: The reaction involves the condensation of 4-picoline with 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl iodide to yield the final product.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS).
Applications De Recherche Scientifique
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide has a wide range of scientific research applications :
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes and receptors, leading to changes in cellular processes. Its nitrophenyl group is particularly important for its biological activity, as it can participate in redox reactions and form reactive intermediates.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as :
1-Ethyl-4-phenylpyridinium iodide: This compound has a similar pyridinium ion core but lacks the nitrophenyl group, resulting in different chemical and biological properties.
1-Ethyl-4-(3-nitrostyryl)pyridinium iodide: This compound is structurally similar but has variations in the positioning of the nitro group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of this compound, particularly its nitrophenyl group, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
109450-79-5 |
|---|---|
Formule moléculaire |
C15H15IN2O2 |
Poids moléculaire |
382.20 g/mol |
Nom IUPAC |
1-ethyl-4-[2-(3-nitrophenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H15N2O2.HI/c1-2-16-10-8-13(9-11-16)6-7-14-4-3-5-15(12-14)17(18)19;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
JKMWSUGMPMZJER-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Chloroamino)phenyl]butanedioic acid](/img/structure/B14316092.png)
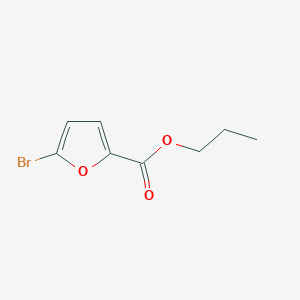
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)
![Ethyl chloro[2-(1H-indazol-3-yl)hydrazinylidene]acetate](/img/structure/B14316101.png)
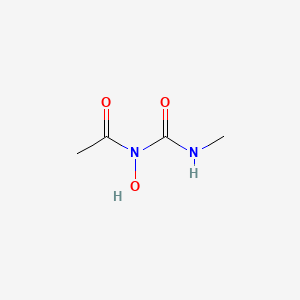

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

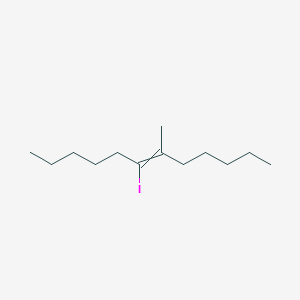
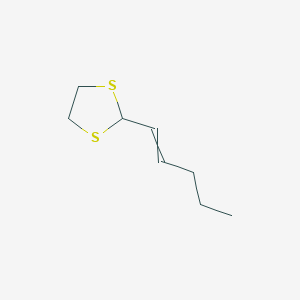
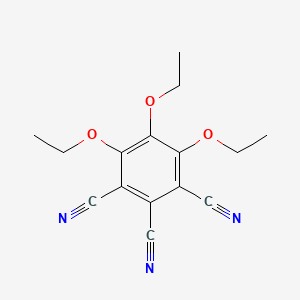
![2-[(Cyclohexanecarbonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14316143.png)
![2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride](/img/structure/B14316148.png)
